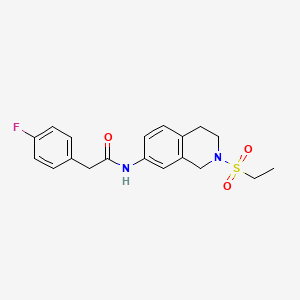

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-2-26(24,25)22-10-9-15-5-8-18(12-16(15)13-22)21-19(23)11-14-3-6-17(20)7-4-14/h3-8,12H,2,9-11,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWMPKWBJYIDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 440.5 g/mol. The presence of the tetrahydroisoquinoline core combined with the ethylsulfonyl and 4-fluorophenyl groups contributes to its unique chemical properties, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 954702-15-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to active sites. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in various conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies suggest that the compound may act as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to other known enzyme inhibitors indicates potential applications in treating diseases like cancer and neurodegenerative disorders.

- Neurotransmitter Modulation : The tetrahydroisoquinoline moiety suggests possible interactions with dopaminergic systems, which could be beneficial in managing neurological conditions.

- Antifungal Activity : Preliminary studies indicate that derivatives of this compound may possess antifungal properties, although further research is needed to establish efficacy and mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives, providing insights into potential applications:

- A study on similar tetrahydroisoquinoline derivatives demonstrated their effectiveness as enzyme inhibitors with potential applications in treating metabolic disorders .

- Another investigation highlighted the role of substituents on the phenyl ring in enhancing inhibitory potency against specific enzymes like α-l-fucosidases .

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. Its potential applications in medicinal chemistry include:

- Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The unique functional groups in N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide suggest it may interact with specific enzymes or receptors involved in tumor growth and metastasis. Preliminary studies have shown promise in cell line assays targeting various cancers .

- Anti-inflammatory Properties : The compound may act as an inhibitor of pro-inflammatory enzymes, which could lead to therapeutic benefits in conditions characterized by chronic inflammation. This mechanism is particularly relevant for diseases such as arthritis and inflammatory bowel disease.

Biological Research

This compound has been investigated for its interactions with biological targets:

- Enzyme Inhibition : Studies have suggested that this compound can inhibit specific enzymes involved in metabolic pathways. Such interactions are crucial for understanding its potential role in treating metabolic disorders and cancers .

- Neuropharmacology : Given the structural similarities to other neuroactive compounds, there is a potential for this compound to influence neurotransmitter systems. This could lead to applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Pictet-Spengler Reaction : This reaction is often employed to construct the tetrahydroisoquinoline core.

- Functional Group Modifications : Subsequent modifications introduce the ethylsulfonyl and 4-fluorophenyl groups, enhancing the compound's biological activity and selectivity towards specific targets.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Comparison with Similar Compounds

Key Substituent Variations

The tetrahydroisoquinoline scaffold is highly versatile, with substitutions at positions 2, 6, and 7 significantly influencing bioactivity. Below is a comparative analysis:

Structural Insights

- Sulfonyl/Sulfonamido Groups : The target’s ethylsulfonyl group shares functional similarities with the methanesulfonamido group in and the sulfonamide in , which are critical for receptor binding and solubility.

- Fluorinated Aromatic Moieties: The 4-fluorophenyl group in the target mirrors the 2-fluorophenyl substituent in , likely improving metabolic resistance compared to non-fluorinated analogs like Compound 20 .

- Position 6 vs. 7 Substitutions : The target’s 7-substituted acetamide contrasts with 6-substituted methoxy or acetamido groups in , suggesting divergent binding orientations.

Physicochemical Data

- Molecular Weight : Estimated at ~430 g/mol (based on analogs in ).

- Polarity : The ethylsulfonyl group increases polarity (logP ~2.5–3.0), comparable to sulfonamides in .

- Solubility : Fluorophenyl and sulfonyl groups may enhance aqueous solubility relative to benzyl-substituted analogs .

Pharmacological Implications

Receptor Selectivity

- Orexin Receptor Antagonism : Compounds with 7-alkoxy substituents (e.g., Compound 20 ) show high selectivity for orexin receptors. The target’s 7-acetamide may mimic this interaction but with altered kinetics due to fluorophenyl steric effects.

- Acyl-CoA Inhibition: Sulfonamide-containing analogs (e.g., ) inhibit acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2), suggesting the target’s sulfonyl group could confer similar activity.

Bioactivity Trends

- Substituent Size : Bulkier groups at position 7 (e.g., piperidine-ethoxy in ) reduce off-target effects but may limit bioavailability. The target’s compact fluorophenyl acetamide balances selectivity and permeability.

- Fluorine Effects : Fluorination in correlates with prolonged half-life, a likely advantage for the target compound.

Q & A

Q. What synthetic strategies are effective for preparing tetrahydroisoquinoline-based acetamide derivatives like this compound?

- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step protocols. For analogs, reductive amination or coupling reactions are used to introduce substituents like ethylsulfonyl or fluorophenyl groups. For example, in structurally similar compounds, tetrahydroisoquinoline cores are functionalized via alkylation or acylation reactions using reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in DMF, achieving yields >90% . Key steps include:

- Step 1 : Formation of the tetrahydroisoquinoline scaffold via Pictet-Spengler cyclization.

- Step 2 : Sulfonylation at the 2-position using ethylsulfonyl chloride under basic conditions.

- Step 3 : Acetamide coupling via activation of 4-fluorophenylacetic acid with EDCI/HOBt.

NMR (e.g., δ 1.3–1.5 ppm for ethylsulfonyl protons) and LC-MS (e.g., m/z 489–503 for analogs) are critical for characterization .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for fluorophenyl groups) and sulfonyl-linked ethyl groups (δ 1.2–1.5 ppm) .

- X-ray crystallography : For analogs like 2-chloro-N-(4-fluorophenyl)acetamide, intramolecular hydrogen bonds (C–H⋯O) and chain-forming N–H⋯O interactions are observed, providing crystallographic validation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 437.1582 for C21H21FN2O3S).

Advanced Research Questions

Q. How do substituents at the 2- and 7-positions of the tetrahydroisoquinoline core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal:

- 2-Position : Ethylsulfonyl groups enhance metabolic stability and receptor binding selectivity compared to alkyl or aryl groups. For example, sulfonyl derivatives show 10-fold higher potency in orexin receptor assays than non-sulfonylated analogs .

- 7-Position : Electron-withdrawing groups (e.g., fluorophenyl) improve CNS permeability. In analogs like 9c (N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide), fluorophenyl substitution increases logP by 0.5 units, correlating with enhanced blood-brain barrier penetration .

Experimental Design : Use in vitro assays (e.g., receptor binding) paired with logD7.4 measurements and MDCK cell permeability models .

Q. What strategies mitigate solubility challenges in in vitro assays for this compound?

- Methodological Answer : Poor aqueous solubility (common with fluorophenyl and sulfonyl groups) can be addressed via:

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for stock solutions, maintaining <0.1% DMSO in assay buffers to avoid cytotoxicity.

- Prodrug modification : Introduce phosphate or amino acid esters at the acetamide group to enhance solubility, as demonstrated in analogs with 95% purity and improved bioavailability .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size 150–200 nm) to achieve sustained release in pharmacokinetic studies.

Q. How can researchers resolve contradictions in biological data across different assay platforms?

- Methodological Answer : Discrepancies (e.g., IC50 variations in receptor binding vs. functional assays) require:

- Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and calcium flux assays for functional activity.

- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) to account for charge interactions with the sulfonyl group.

- Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the ethylsulfonyl group) that may interfere with assays .

Analytical & Experimental Design

Q. What advanced analytical techniques are recommended for purity assessment?

- Methodological Answer : Beyond standard HPLC-UV:

- Chiral SFC : Resolve enantiomeric impurities (critical for tetrahydroisoquinoline stereocenters) using Chiralpak AD-H columns with supercritical CO2/ethanol mobile phases.

- ICP-MS : Detect trace metal contaminants (e.g., Pd from Suzuki couplings) at ppb levels.

- 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm regiochemistry of substituents .

Q. How to design in vivo studies for CNS-targeted analogs of this compound?

- Methodological Answer : Key considerations:

- Dosing : Administer via intracerebroventricular (ICV) injection (1–5 µg/µL) to bypass peripheral metabolism.

- Behavioral endpoints : Use Morris water maze or rotarod tests for cognitive/motor effects.

- Tissue distribution : Quantify brain-to-plasma ratios (Kp) via LC-MS, targeting Kp >0.3 for CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.